Hexamolybdate de tétraammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

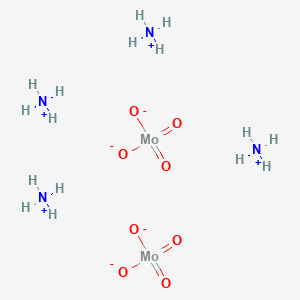

Tetraammonium hexamolybdate is an inorganic compound with the chemical formula (NH₄)₄[Mo₆O₁₉]. It is a member of the polyoxometalate family, which consists of metal-oxygen clusters. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Tetraammonium hexamolybdate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various molybdenum-based catalysts and materials. It is also employed in the study of polyoxometalate chemistry.

Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.

Medicine: Tetraammonium hexamolybdate is investigated for its potential therapeutic applications, including its use in anticancer and antimicrobial treatments.

Industry: It is used in the production of molybdenum-based pigments, corrosion inhibitors, and as a catalyst in various industrial processes.

Mécanisme D'action

Target of Action

It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraammonium hexamolybdate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction typically involves dissolving molybdenum trioxide in ammonium hydroxide, followed by the addition of ammonium chloride (NH₄Cl) to precipitate the tetraammonium hexamolybdate. The reaction is carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of tetraammonium hexamolybdate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ammonium hydroxide to a solution of molybdenum trioxide, followed by the addition of ammonium chloride. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product. The industrial production process ensures high purity and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Tetraammonium hexamolybdate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to lower oxidation state molybdenum compounds.

Substitution: The ammonium ions in the compound can be substituted with other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.

Substitution: Cation exchange reactions can be carried out using various metal salts.

Major Products Formed:

Oxidation: Higher oxidation state molybdenum oxides.

Reduction: Lower oxidation state molybdenum oxides.

Substitution: Metal-substituted molybdenum compounds.

Comparaison Avec Des Composés Similaires

Tetraammonium hexamolybdate can be compared with other similar compounds, such as:

Ammonium heptamolybdate ((NH₄)₆[Mo₇O₂₄]): This compound has a different molybdenum-oxygen cluster structure and is used in different applications.

Ammonium dimolybdate ((NH₄)₂[Mo₂O₇]): It has a simpler structure and is used in different catalytic and industrial applications.

Sodium molybdate (Na₂MoO₄): This compound is used as a source of molybdenum in various chemical and industrial processes.

Uniqueness: Tetraammonium hexamolybdate is unique due to its specific molybdenum-oxygen cluster structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Activité Biologique

Tetraammonium hexamolybdate, with the chemical formula (NH4)4[Mo6O24], is a polyoxometalate (POM) that has garnered interest due to its diverse biological activities. This article reviews the compound's synthesis, characterization, and biological effects, focusing on its antiviral properties and potential applications in medicine.

Synthesis and Characterization

Tetraammonium hexamolybdate can be synthesized through various methods, including reflux reactions involving molybdenum precursors and ammonium salts. The characterization of this compound typically involves techniques such as:

- Fourier-transform infrared spectroscopy (FTIR) : Used to identify functional groups and confirm the presence of Mo=O and Mo-N bonds.

- Ultraviolet-visible (UV-Vis) spectroscopy : Helps in studying electronic transitions and assessing the stability of the compound in solution.

- Nuclear magnetic resonance (NMR) spectroscopy : Provides insights into the molecular structure and dynamics.

The synthesis often results in a stable crystalline product that exhibits unique properties due to its polyoxometalate structure.

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetraammonium hexamolybdate against various viruses. Notably, it has shown significant inhibitory activity against Coxsackievirus B3 (CVB3) , a virus known for causing myocarditis and other serious diseases. The mechanism of action is believed to involve the formation of multiple covalent bonds between molybdenum and nitrogen atoms in the compound, enhancing its efficacy against viral replication.

Research Findings:

- Inhibition Studies : Compounds derived from tetraammonium hexamolybdate demonstrated potent antiviral activity with low cytotoxicity against Hep-2 cell lines, making them promising candidates for further development in antiviral therapies .

- Mechanistic Insights : The interaction between the virus and the POM structure appears to disrupt viral entry or replication, although detailed mechanisms remain under investigation .

Cytotoxicity

While tetraammonium hexamolybdate exhibits antiviral properties, its cytotoxicity profile is crucial for therapeutic applications. Studies indicate that it maintains low cytotoxicity levels in vitro, which is favorable for potential medicinal use. The compound's safety profile suggests it may be suitable for further exploration in clinical settings.

Case Studies

Several studies have explored the biological activity of tetraammonium hexamolybdate:

- Study 1 : A 2022 study assessed various functionalized polyoxometalates, including tetraammonium hexamolybdate, for their antiviral activities. The results indicated that specific modifications to the hexamolybdate structure could enhance its inhibitory effects against CVB3 while minimizing cytotoxicity .

- Study 2 : Another investigation focused on the synthesis of organoimido functionalized hexamolybdates. These derivatives exhibited improved electronic properties and enhanced biological activity compared to their parent compounds, suggesting avenues for developing more effective antiviral agents .

Data Summary

Propriétés

Numéro CAS |

12411-64-2 |

|---|---|

Formule moléculaire |

H16Mo8N4O26 |

Poids moléculaire |

1255.7 g/mol |

Nom IUPAC |

tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |

Clé InChI |

WWQQKYMUBXDRKA-UHFFFAOYSA-R |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

SMILES canonique |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Key on ui other cas no. |

12411-64-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.